4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
Overview
Description
“4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine” is a complex organic compound. It contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a cyclopropyl group, a methyl group, and a boronic ester group .
Synthesis Analysis
The synthesis of such compounds often involves multiple steps, including the formation of the pyrimidine ring, the addition of the cyclopropyl and methyl groups, and the introduction of the boronic ester group . The exact synthesis process would depend on the specific reactants and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrimidine ring provides a flat, aromatic core, while the cyclopropyl and methyl groups add complexity to the structure . The boronic ester group, with its tetramethyl-1,3,2-dioxaborolan-2-yl component, is a key functional group in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific molecular structure and the conditions under which the reactions take place. The presence of the boronic ester group makes it likely that this compound could participate in reactions such as Suzuki-Miyaura cross-coupling .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the boronic ester group could influence its stability and reactivity .Scientific Research Applications
Synthesis and Crystal Structure
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and related compounds, which include structures similar to 4-Cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine, have been synthesized through a three-step substitution reaction. Their structures were confirmed using various spectroscopic methods and X-ray diffraction, and further investigated through density functional theory (DFT) analyses (Huang et al., 2021).
Molecular Structure and Conformational Analysis
- A study focusing on the synthesis, crystal structure, and vibrational properties of similar compounds demonstrates the use of DFT calculations to analyze the molecular structures and confirm their consistency with crystal structures determined by single crystal X-ray diffraction. This analysis is critical for understanding the physicochemical properties of these compounds (Wu et al., 2021).
Antiviral Activity
- Pyrimidine derivatives, such as this compound, have been explored for their antiviral properties. For instance, certain 2,4-diaminopyrimidine derivatives have shown marked inhibition of retrovirus replication in cell culture, indicating potential applications in antiviral therapies (Hocková et al., 2003).
Inhibitory Activity Against DNA Viruses
- Related research on pyrimidine derivatives demonstrates their inhibitory activity against DNA viruses, such as herpes simplex virus and cytomegalovirus, highlighting their potential as antiviral agents (Nasr & Gineinah, 2002).
Inhibitors of Human Dihydroorotate Dehydrogenase
- Pyrimidine derivatives, including those structurally related to this compound, have been identified as inhibitors of human dihydroorotate dehydrogenase (DHODH), an enzyme vital for the de novo pyrimidine biosynthetic pathway. This indicates potential applications in treating infectious diseases (Munier-Lehmann et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for research on this compound would depend on its properties and the results of preliminary studies. Given its complex structure and the presence of a boronic ester group, it could be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .
Properties
IUPAC Name |
4-cyclopropyl-6-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BN2O2/c1-9-11(12(10-6-7-10)17-8-16-9)15-18-13(2,3)14(4,5)19-15/h8,10H,6-7H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEXETKOIHCWFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CN=C2C3CC3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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